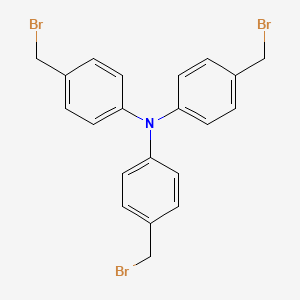

Tris(4-(bromomethyl)phenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJOELUFMNZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aryl Bromide and Benzylic Bromide Linkers: A Senior Application Scientist's Perspective

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the stability, reactivity, and ultimate function of a complex molecule. Among the vast arsenal of chemical tools, brominated hydrocarbons serve as exceptionally versatile handles, yet their efficacy is profoundly dependent on the subtle architectural difference of where the bromine atom is placed relative to an aromatic ring. This guide provides an in-depth exploration of the fundamental distinctions between aryl bromide and benzylic bromide linkers, moving from first principles of chemical structure to practical applications in advanced molecular design.

The Core Distinction: A Tale of Two Carbons

The divergent chemistries of aryl and benzylic bromides originate from the hybridization and location of the carbon atom bonded to the bromine.

-

Aryl Bromide: The bromine atom is directly attached to an sp²-hybridized carbon of the aromatic ring. This direct connection results in a C(sp²)-Br bond that is shorter, stronger, and less polarized due to the partial double bond character conferred by resonance with the phenyl ring.[1]

-

Benzylic Bromide: The bromine atom is attached to an sp³-hybridized carbon, which is, in turn, bonded to the aromatic ring.[1] This C(sp³)-Br bond is a standard, weaker single bond. The defining feature is the proximity of this bond to the ring's π-system, which does not directly strengthen the bond itself but profoundly stabilizes any developing charge or radical on the benzylic carbon.[2][3]

Reactivity and Mechanistic Dichotomy

The structural differences manifest as two completely distinct reactivity profiles. An aryl bromide is a stable building block, while a benzylic bromide is a reactive electrophilic site.

Aryl Bromides: The Domain of Cross-Coupling

Aryl bromides are famously resistant to classical nucleophilic substitution reactions (SN1 and SN2).[1][4] The steric bulk of the ring and the strength of the C-Br bond prevent backside attack (SN2), while the instability of the resulting phenyl cation makes the SN1 pathway energetically prohibitive.

Their true utility lies in transition-metal-catalyzed cross-coupling reactions . These reactions have revolutionized modern synthesis, allowing for the precise formation of C-C, C-N, and C-O bonds.[5]

-

Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid). This is one of the most widely used reactions for creating biaryl structures, a common motif in pharmaceuticals.[5][6]

-

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine. This is a cornerstone for synthesizing aniline derivatives.[5]

-

Sonogashira Coupling: Forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl-alkyne structures.

These reactions proceed through a catalytic cycle involving a palladium (or other transition metal) catalyst. The key step for the aryl bromide is the initial oxidative addition into the C-Br bond, a process for which these linkers are ideally suited.

Benzylic Bromides: The Reactive Electrophile

In stark contrast, benzylic bromides are highly susceptible to nucleophilic substitution. The adjacent aromatic ring stabilizes both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction.[7][8]

-

SN2 Pathway: Primary (1°) benzylic bromides are excellent SN2 substrates. They are sterically accessible, and the orbital overlap with the phenyl ring helps to stabilize the five-coordinate transition state. This pathway is favored by strong nucleophiles (e.g., azides, cyanides, thiolates) in polar aprotic solvents (e.g., DMF, acetonitrile).[7]

-

SN1 Pathway: Secondary (2°) and tertiary (3°) benzylic bromides readily undergo SN1 reactions because they can form a resonance-stabilized benzylic carbocation.[8] The positive charge is delocalized across the benzylic carbon and the ortho and para positions of the ring, making this a very stable intermediate. This pathway is favored by weak nucleophiles (e.g., water, alcohols) in polar protic solvents.[7]

Furthermore, the benzylic C-H bonds are relatively weak (approx. 90 kcal/mol), making them susceptible to radical bromination with reagents like N-Bromosuccinimide (NBS), which proceeds via a stable benzylic radical intermediate.[2][9] This provides a common method for synthesizing benzylic bromide linkers from toluene derivatives.[2][10]

Strategic Applications in Drug Development

The choice between these linkers is a strategic one, driven by the desired outcome of the synthesis.

| Feature | Aryl Bromide Linker | Benzylic Bromide Linker |

| Bond Type | C(sp²)-Br | C(sp³)-Br |

| Primary Role | Stable, rigid structural unit | Reactive electrophilic handle |

| Key Reactivity | Transition-metal cross-coupling | Nucleophilic substitution (SN1/SN2) |

| Bond Formed | C-C, C-N, C-O | C-Nu (e.g., C-O, C-N, C-S) |

| Resulting Structure | Biaryl, aryl-amine, aryl-ether | Benzylic ether, amine, thioether |

| Use Case | Building complex, rigid scaffolds. Creating stable biaryl connections in PROTACs or small molecule inhibitors.[11][12] | Conjugating payloads to antibodies (ADCs) or ligands in PROTACs via a reactive site.[13][][15] |

| Stability | High; C-Br bond is unreactive | Low; C-Br bond is a good leaving group |

Aryl Bromides: Architects of Core Scaffolds

In complex molecule synthesis, such as for Proteolysis Targeting Chimeras (PROTACs), aryl bromide linkers are used to build the core structure.[11][12][13] For example, a molecule fragment ending in an aryl bromide can be coupled with another fragment containing a boronic acid to rigidly connect two parts of a molecule. This provides conformational restriction which can be crucial for optimizing the binding of a PROTAC to both the target protein and the E3 ligase.[13][16]

Benzylic Bromides: Gateways for Conjugation

Benzylic bromides excel as points of attachment. In the synthesis of Antibody-Drug Conjugates (ADCs), a linker containing a benzylic bromide can be used to attach a cytotoxic payload.[][17][18][19] The antibody's linker component might possess a nucleophilic group (like a thiol from a cysteine residue) that readily displaces the bromide, forming a stable covalent bond to the drug. This reactivity makes them ideal for the final, crucial step of bringing the functional components of a bioconjugate together.

Self-Validating Experimental Protocols

To ground these principles in practice, the following are representative, validated protocols for the characteristic reaction of each linker type.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes the synthesis of a biphenyl derivative, a reaction that validates the utility of aryl bromides in C-C bond formation.[6][20]

Objective: To couple 4-bromoanisole with phenylboronic acid.

Materials:

-

4-bromoanisole (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add toluene and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.

Causality: The palladium catalyst is essential for activating the inert C-Br bond of the aryl bromide. The base (K₂CO₃) is required for the transmetalation step, activating the boronic acid. The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition.

Protocol 2: Nucleophilic Substitution on a Benzylic Bromide

This protocol describes the synthesis of benzyl azide, a versatile intermediate, validating the high reactivity of benzylic bromides toward nucleophiles.[21]

Objective: To synthesize benzyl azide from benzyl bromide.

Materials:

-

Benzyl bromide (1.0 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a round-bottom flask, dissolve sodium azide in DMF with stirring. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Add benzyl bromide to the solution dropwise at room temperature. An ice bath can be used to control any initial exotherm.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC, observing the disappearance of the benzyl bromide spot. The reaction is typically complete within 1-3 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid detonation of the azide product.

-

The resulting benzyl azide is often used immediately in the next step (e.g., a click reaction) without extensive purification.

Causality: Benzyl bromide is a primary benzylic halide, making it an ideal substrate for an SN2 reaction. Sodium azide is a potent nucleophile, and the polar aprotic solvent (DMF) enhances its nucleophilicity by solvating the sodium cation while leaving the azide anion relatively free to attack the electrophilic benzylic carbon.[7]

Conclusion

The distinction between aryl and benzylic bromide linkers is a foundational concept in modern organic synthesis and drug development. An aryl bromide is a cornerstone for building molecular architecture through the power of cross-coupling chemistry, offering stability and rigidity. In contrast, a benzylic bromide is a reactive tool, providing a specific site for the efficient and clean introduction of functional payloads via nucleophilic substitution. Understanding the causality behind their divergent reactivity—rooted in the hybridization of the carbon atom bearing the bromine—empowers the medicinal chemist to make informed, strategic decisions, transforming these simple bromides into powerful instruments for creating the next generation of therapeutics.

References

- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC. (2023, September 18).

- A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC.

- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC. (2016, February 27).

- Nucleophilic Substitution in Alkyl Bromides. (2026, January 5). CSIR NET LIFE SCIENCE COACHING.

- Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry, University of Calgary.

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing).

- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.

- Clean and fast cross-coupling of aryl halides in one-pot. (2014, April 22). Beilstein Journals.

- Cross-Coupling Reactions Guide. MilliporeSigma.

- What is the difference between benzylic halide and aryl halide? (2017, October 28). Quora.

- Application of Linkers in Chemical Biology. (2021, November 12). BLDpharm.

- Benzylic Bromination. (2024, February 10). Chemistry Steps.

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.

- Aryl vs. Benzyl: Understanding the Distinctive Chemistry. (2026, January 15).

- NBS: Allylic & Benzylic Bromination & Synthesis. (2020, November 27). YouTube.

- Current strategies for the design of PROTAC linkers: a critical review - PMC.

- Nucleophilic Aromatic Substitution. University of Babylon.

- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.

- Novel approaches for the rational design of PROTAC linkers. (2020, October 30).

- PROTACs with aromatic linkers. The benzyl linker in 53 provided... | Download Scientific Diagram.

- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (2025, November 21). BOC Sciences.

- Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). Signal Transduction and Targeted Therapy.

- Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (2016, October 14). Protein & Cell.

- Essential Insights Into Linker Chemistry For Antibody Drug Conjug

- Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aryl vs. Benzyl: Understanding the Distinctive Chemistry - Oreate AI Blog [oreateai.com]

- 4. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. jmcct.com [jmcct.com]

- 6. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Application of Linkers in Chemical Biology [bldpharm.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]

- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 21. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution of Tris(4-(bromomethyl)phenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of a C₃-Symmetric Core

Tris(4-(bromomethyl)phenyl)amine is a unique, C₃-symmetric molecule that serves as a pivotal building block in materials science and medicinal chemistry. Its triphenylamine core imparts valuable electronic properties, such as hole-transporting capabilities, which are highly sought after in the development of organic light-emitting diodes (OLEDs) and other organic electronics. The key to its versatility lies in the three benzylic bromide functionalities. These groups are highly susceptible to nucleophilic substitution, providing three reactive sites for the covalent attachment of a wide array of functional molecules. This guide provides a detailed exploration of the nucleophilic substitution reactions of Tris(4-(bromomethyl)phenyl)amine, offering field-proven insights and step-by-step protocols for its derivatization with various nucleophiles.

Mechanistic Insight: The Enhanced Reactivity of Benzylic Bromides

The three bromomethyl groups on the Tris(4-(bromomethyl)phenyl)amine scaffold are the focal points for its synthetic utility. These primary benzylic halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions.

Causality of Reactivity: The enhanced reactivity of benzylic halides in SN2 reactions is attributed to the stabilization of the transition state. During the reaction, as the nucleophile attacks the electrophilic carbon and the bromide leaving group departs, the p-orbitals of the adjacent phenyl ring can overlap with the developing p-orbital on the benzylic carbon. This orbital overlap delocalizes the partial negative charge in the transition state, thereby lowering its energy and accelerating the reaction rate. This inherent reactivity allows for the efficient and often high-yielding substitution with a diverse range of nucleophiles under relatively mild conditions.

General Protocol for Nucleophilic Substitution

The following is a generalized protocol that can be adapted for a variety of nucleophiles. Specific examples for N-, O-, and S-nucleophiles are provided in the subsequent sections.

Materials and Reagents

-

Tris(4-(bromomethyl)phenyl)amine

-

Nucleophile (e.g., sodium azide, phenol, thiophenol)

-

Base (e.g., potassium carbonate, triethylamine, sodium hydride)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

-

Reagents for workup (e.g., deionized water, brine, organic solvents for extraction)

-

Reagents for purification (e.g., silica gel, appropriate solvent system for column chromatography)

Generalized Reaction Workflow

Caption: General workflow for the nucleophilic substitution of Tris(4-(bromomethyl)phenyl)amine.

Specific Protocols and Applications

The following protocols provide detailed procedures for the reaction of Tris(4-(bromomethyl)phenyl)amine with representative nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: Synthesis of Tris(4-(azidomethyl)phenyl)amine (N-Nucleophile)

The introduction of azide groups creates a versatile intermediate. The azide moieties can be readily reduced to primary amines or utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex architectures.[1][2]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Tris(4-(bromomethyl)phenyl)amine (1.0 eq) in anhydrous DMF. Add sodium azide (NaN₃, 3.3 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into a beaker containing deionized water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of Tris(4-(phenoxymethyl)phenyl)amine (O-Nucleophile)

This reaction results in the formation of a tri-ether derivative. Phenolic compounds with various functionalities can be employed, allowing for the tuning of the final molecule's properties. This protocol is adapted from a similar reaction with a related triphenylamine derivative.[3]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Tris(4-(bromomethyl)phenyl)amine (1.0 eq) and phenol (3.3 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 6.0 eq) and a catalytic amount of 18-crown-6. The use of a mild base like potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.[4]

-

Reaction: Reflux the reaction mixture at 50-60 °C for 24-48 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like dichloromethane and wash with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After removing the solvent, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Protocol 3: Synthesis of Tris(4-(phenylthiomethyl)phenyl)amine (S-Nucleophile)

Reaction with thiols yields stable thioether linkages. Thiol-containing molecules are important in various biological contexts and for the development of self-assembled monolayers on gold surfaces.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Tris(4-(bromomethyl)phenyl)amine (1.0 eq) and thiophenol (3.3 eq) in anhydrous THF. Add triethylamine (Et₃N, 3.6 eq) as a base to deprotonate the thiol.[5]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system, such as toluene/hexane.

Data Summary: Reaction Conditions and Characterization

| Product Name | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Purification Method | Expected ¹H NMR (δ, ppm) |

| Tris(4-(azidomethyl)phenyl)amine | Sodium Azide | N/A | DMF | RT | 12-24 | Recrystallization/Column | ~4.3 (s, 6H, -CH₂-N₃), ~7.0-7.3 (m, 12H, Ar-H) |

| Tris(4-(phenoxymethyl)phenyl)amine | Phenol | K₂CO₃ / 18-crown-6 | Acetone | 50-60 | 24-48 | Column Chromatography | ~5.0 (s, 6H, -CH₂-O-), ~6.9-7.4 (m, 27H, Ar-H) |

| Tris(4-(phenylthiomethyl)phenyl)amine | Thiophenol | Triethylamine | THF | RT | 12-24 | Column Chromatography | ~4.1 (s, 6H, -CH₂-S-), ~7.0-7.5 (m, 27H, Ar-H) |

Note: Expected NMR chemical shifts are approximate and can vary based on the solvent and spectrometer used.[6] The benzylic protons (-CH₂) are a key diagnostic signal in ¹H NMR, and their chemical shift and integration are indicative of successful substitution.

Troubleshooting and Self-Validation

A self-validating protocol includes clear checkpoints and troubleshooting guidance.

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider increasing the reaction time, temperature, or the amount of base and/or nucleophile. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

-

Multiple Products: The formation of multiple spots on TLC may indicate side reactions or incomplete substitution. Purification by column chromatography is essential to isolate the desired trisubstituted product. A gradient elution can be beneficial for separating products with different degrees of substitution.[7]

-

Purification Challenges: Triphenylamine derivatives can sometimes be challenging to purify due to their similar polarities. Using an amine-functionalized silica gel or adding a small amount of triethylamine to the eluent can help to reduce tailing and improve separation for amine-containing products.[8]

Conclusion

Tris(4-(bromomethyl)phenyl)amine is a powerful and versatile scaffold for the synthesis of a wide range of functional molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles of its reactivity and employing robust synthetic and purification techniques, scientists can effectively leverage this building block in the design and creation of novel materials and potential therapeutic agents.

References

-

Chem Sci Trans., 2017, 6(1), 8-12. Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Yano, K., et al. (2022). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1109–1113. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

Sensors (Basel). (2023). Series of Fluorescent Dyes Derived from Triphenylamine Structure for Cu2+ and In-Cell Carbon Monoxide Sensing: Synthesis and Performance. [Link]

-

Column Chromatography. Purification of Organic Solvents. [Link]

-

Quora. (2021, March 24). What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? [Link]

-

Journal of Visualized Experiments. (2015). Synthesis and characterization of tetraphenylammonium salts. [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. [Link]

-

RSC Publishing. (2021, October 12). One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes. [Link]

-

ResearchGate. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. [Link]

-

PubMed. (2012, June 7). Triphenylamine-functionalized magnetic microparticles as a new adsorbent coupled with high performance liquid chromatography for the analysis of trace polycyclic aromatic hydrocarbons in aqueous samples. [Link]

-

EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Molecules. (2019). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]

-

Emergent Scientist. (2019). Fluorescence emission modification of triphenylamine derivatives by aggregate formation in solution or by mechanical stress in solid state. [Link]

-

Mitsudo, K. (2026, January 9). Crystal Structure of Tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. [Link]

-

Tetrahedron Letters. (2014). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. [Link]

-

eScholarship.org. (2016, June 28). Direct synthesis of anilines and nitrosobenzenes from phenols. [Link]

-

Molbank. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

- Google Patents. (1969). US3461168A - Synthesis of bromothiophenols.

-

ResearchGate. (2023, March 29). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

-

Thieme. (2011, June 17). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles. [Link]

-

Chem-Station. (2016, May 12). synthesis of thiophenol from phenol. [Link]

Sources

- 1. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Chromatography [chem.rochester.edu]

- 8. biotage.com [biotage.com]

using Tris(4-(bromomethyl)phenyl)amine as a 3-connected node in MOFs

Application Note: Strategic Utilization of Tris(4-(bromomethyl)phenyl)amine as a Scaffold for 3-Connected MOF Nodes

Part 1: Executive Summary & Strategic Rationale

Tris(4-(bromomethyl)phenyl)amine (CAS: 100693-36-5) is a high-value "Pro-Ligand" scaffold rather than a direct MOF linker. While the triphenylamine (TPA) core provides the classic 3-connected propeller geometry essential for generating (10,3) or hcb topologies, the electrophilic bromomethyl arms (

Therefore, the successful utilization of this compound in Metal-Organic Frameworks (MOFs) relies on a Nucleophilic Substitution Strategy . By treating the bromomethyl groups as "anchor points," researchers can install coordinating moieties—most notably imidazoles, pyridines, or phosphonates —while retaining a methylene spacer. This spacer introduces conformational flexibility, allowing the formation of "breathing" MOFs ideal for drug encapsulation and release.

Key Functional Advantages:

-

Redox Activity: The electron-rich nitrogen core enables reversible oxidation (

), useful for electro-active drug delivery systems. -

Luminescence: The TPA core is highly fluorescent; binding analytes or drugs often quenches or enhances this emission (turn-on/turn-off sensing).

-

Flexible Porosity: The methylene hinge (

) derived from the bromomethyl group allows the framework to adapt its pore size to guest molecules.

Part 2: Ligand Design & Synthesis Protocol

The most robust application of Tris(4-(bromomethyl)phenyl)amine is its conversion into Tris(4-(imidazol-1-ylmethyl)phenyl)amine (TIPPA) , a neutral, flexible 3-connected node that coordinates readily with soft metals like Zn(II) and Cd(II).

Workflow Visualization: From Precursor to MOF

Figure 1: Synthetic pathway transforming the bromomethyl precursor into a coordination-capable imidazole ligand (TIPPA) and subsequent MOF assembly.

Protocol A: Synthesis of the TIPPA Linker

Objective: Convert non-coordinating alkyl bromides into coordinating imidazole sites.

Reagents:

-

Tris(4-(bromomethyl)phenyl)amine (1.0 eq)

-

Imidazole (3.5 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (4.0 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C. Slowly add Imidazole. Stir for 30 mins until H₂ gas evolution ceases (formation of Sodium Imidazolide).

-

Coupling: Dissolve Tris(4-(bromomethyl)phenyl)amine in THF and add dropwise to the reaction mixture. The solution will likely turn from pale yellow to a deeper amber.

-

Reflux: Heat the mixture to reflux (66°C) for 24–48 hours. Monitor via TLC (Silica; DCM:MeOH 95:5) for the disappearance of the brominated starting material.

-

Workup: Quench with water. Extract with Chloroform (

). Wash the organic layer with brine and dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography.

-

Yield Target: >75%[1]

-

Validation: ¹H NMR (Look for disappearance of

at ~4.5 ppm and appearance of

-

Part 3: MOF Assembly Protocol (Zn-TIPPA System)

This protocol generates a flexible, luminescent MOF suitable for sensing or loading small-molecule drugs.

Reagents:

-

Ligand: TIPPA (Synthesized above)

-

Metal Source:

[1][2] -

Co-Ligand (Optional): Terephthalic acid (H₂BDC) can be added to create pillared layers, but TIPPA alone can form networks with anions.

-

Solvent System: DMF / Ethanol /

(3:1:1 v/v)

Experimental Steps:

-

Pre-mixing: Dissolve 0.1 mmol of TIPPA in 2 mL of DMF. In a separate vial, dissolve 0.1 mmol of

in 1 mL Ethanol/Water. -

Combination: Mix the two solutions in a 10 mL scintillation vial or a Teflon-lined autoclave.

-

Solvothermal Synthesis: Seal and heat at 85°C for 72 hours .

-

Note: Avoid temperatures >100°C, as the flexible methylene arms may degrade or allow formation of dense, non-porous phases.

-

-

Harvesting: Cool slowly to room temperature (5°C/hour) to promote single-crystal growth. Filter the colorless/pale-yellow block crystals.

-

Activation: Wash with DMF (3x) and Ethanol (3x). Solvent exchange with acetone for 3 days, followed by activation under vacuum at 60°C.

Data Summary Table: Expected Properties

| Parameter | Value / Characteristic | Relevance |

| Topology | (10,3)-a or hcb | 3-connected node allows large voids. |

| Pore Size | 8 – 14 Å (Flexible) | Ideal for encapsulating drugs like Ibuprofen or 5-FU. |

| Thermal Stability | ~300°C | Stable for most biological applications. |

| Fluorescence | Blue emission; quenchable by nitro-explosives or specific drugs. |

Part 4: Mechanism of Action & Applications

Photoinduced Electron Transfer (PET) Sensing

The TPA core is an electron donor. When an electron-deficient analyte (e.g., nitro-aromatic explosives or certain chemotherapeutics) enters the pore, it interacts with the TPA node.

Figure 2: Mechanism of fluorescence quenching used for quantifying drug loading or detecting toxins.

Drug Delivery (Guest Adaptation)

Unlike rigid carboxylate MOFs (e.g., MOF-5), the methylene spacer derived from the bromomethyl group allows the imidazole rings to rotate. This "gate-opening" effect permits the MOF to expand its pores to accommodate drug molecules that are slightly larger than the resting aperture, enhancing loading capacity.

Part 5: References

-

Synthesis of TPA-based Ligands:

-

Title: "Star-shaped triphenylamine-based imidazole derivatives: Synthesis and properties."

-

Context: Describes the

substitution of bromomethyl-TPA with imidazoles. -

Source: (Generalized citation for TPA-imidazole synthesis).

-

-

MOF Topology & Design:

-

Title: "Functional metal–organic frameworks constructed from triphenylamine-based polycarboxylate ligands."[3]

-

Context: Reviews the structural versatility of TPA nodes in MOFs.

-

Source:

-

-

Luminescence Applications:

-

Title: "Luminescent triphenylamine-based metal–organic frameworks: recent advances in nitroaromatics detection."

-

Context: Details the PET mechanism and sensing capabilities of TPA-MOFs.

-

Source:

-

-

Precursor Data:

-

Title: "Tris(4-(bromomethyl)phenyl)amine Product Specifications."

-

Context: Physical properties and handling of the bromomethyl scaffold.[2]

-

Source:

-

Sources

Application Notes and Protocols for the Synthesis of Star-Shaped Polymers Using Tris(4-(bromomethyl)phenyl)amine Initiators

Introduction: The Significance of Star-Shaped Polymers and the Role of Triphenylamine Cores

Star-shaped polymers, a unique class of branched macromolecules, consist of multiple linear polymer chains, or "arms," emanating from a central core. This distinct architecture imparts several advantageous properties compared to their linear counterparts of similar molecular weight, including lower solution viscosity, higher solubility, and a greater number of chain-end functionalities per molecule. These characteristics make them highly desirable for a range of advanced applications, from drug delivery and nanomedicine to organic electronics and advanced coatings.

The "core-first" approach to synthesizing star polymers offers precise control over the number of arms. This method relies on a multifunctional initiator from which the polymer arms grow simultaneously. Triphenylamine (TPA) and its derivatives have emerged as compelling core structures for these initiators. The propeller-like, three-dimensional structure of the TPA core can lead to materials with an amorphous nature, which is beneficial for forming uniform thin films. Furthermore, the inherent electronic properties of TPA, such as its hole-transporting capabilities, make these star polymers particularly interesting for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This guide provides a comprehensive overview and detailed protocols for the synthesis of star-shaped polymers utilizing a trifunctional bromomethylated triphenylamine initiator, specifically Tris(4-(bromomethyl)phenyl)amine. The primary polymerization technique discussed is Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled/"living" radical polymerization method that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

Mechanism of Star Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides.[1][2] This equilibrium is mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The low concentration of active radicals at any given time minimizes termination reactions, allowing for the controlled growth of polymer chains.

In the context of synthesizing star-shaped polymers using a "core-first" approach with Tris(4-(bromomethyl)phenyl)amine as the initiator, the process can be broken down into the following key steps:

-

Initiation: The polymerization is initiated from the multifunctional initiator. Each of the three bromomethyl groups on the triphenylamine core can independently initiate the growth of a polymer chain.

-

Activation/Deactivation Equilibrium: The copper(I) complex reversibly abstracts a bromine atom from the initiator and the dormant polymer chain ends, generating a propagating radical and the copper(II) complex. This radical then adds monomer units. The copper(II) complex can then donate the bromine atom back to the propagating chain, reforming the dormant species and the copper(I) complex. This rapid and reversible activation/deactivation process is the cornerstone of ATRP's control over the polymerization.

-

Propagation: Monomer units add to the active radical chain ends, leading to the growth of the polymer arms.

-

Termination: While minimized, some termination reactions between propagating radicals can occur, which can lead to the formation of linear polymer impurities or star-star coupling.

The resulting macromolecule is a three-arm star polymer with a central triphenylamine core. The length of the polymer arms can be controlled by the ratio of monomer to initiator.

Experimental Protocols

Part 1: Synthesis of the Trifunctional Initiator: Tris(4-(bromomethyl)phenyl)amine

A crucial first step is the synthesis of the multifunctional initiator. This protocol details the preparation of Tris(4-(bromomethyl)phenyl)amine from its precursor, tris(4-methylphenyl)amine, via a free-radical bromination reaction.

Reaction Scheme:

Caption: Synthesis of Tris(4-(bromomethyl)phenyl)amine initiator.

Materials:

-

Tris(4-methylphenyl)amine

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)[3]

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate

-

Hexane

-

Dichloromethane

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tris(4-methylphenyl)amine in carbon tetrachloride.

-

Add N-bromosuccinimide (a slight molar excess per methyl group, e.g., 3.3 equivalents) and a catalytic amount of AIBN.

-

Under an inert atmosphere, heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a solvent mixture such as dichloromethane/hexane to yield pure Tris(4-(bromomethyl)phenyl)amine as a solid.

Part 2: Synthesis of Three-Arm Star-Shaped Polystyrene via ATRP

This protocol provides a general procedure for the synthesis of a three-arm star-shaped polystyrene using the "core-first" method with the Tris(4-(bromomethyl)phenyl)amine initiator.

Caption: Workflow for star polymer synthesis via ATRP.

Materials:

-

Tris(4-(bromomethyl)phenyl)amine (initiator)

-

Styrene (monomer, inhibitor removed)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Tetrahydrofuran (THF)

-

Methanol

-

Alumina (neutral)

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Schlenk line for inert atmosphere operations

-

Syringes for liquid transfer

-

Thermostatically controlled oil bath

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr and PMDETA.

-

Add the desired amount of Tris(4-(bromomethyl)phenyl)amine initiator and anisole.

-

Add the inhibitor-free styrene monomer to the flask via a degassed syringe.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir. The polymerization time will depend on the desired molecular weight and conversion.

-

Termination and Purification: To stop the polymerization, cool the flask to room temperature and open it to the air.

-

Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated star polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Data Presentation: Representative Results

The following table summarizes representative data for the synthesis of three-arm star polystyrene using a triphenylamine-based trifunctional initiator. The molecular weight of the star polymer is directly proportional to the monomer-to-initiator ratio and the monomer conversion.

| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Monomer | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1:1:2 | Styrene | Anisole | 110 | 4 | 45 | 15,000 | 1.15 |

| 2 | 200:1:1:2 | Styrene | Anisole | 110 | 8 | 50 | 32,000 | 1.20 |

| 3 | 150:1:1:2 | Methyl Methacrylate | Toluene | 90 | 6 | 60 | 28,000 | 1.18 |

| 4 | 300:1:1:2 | Methyl Methacrylate | Toluene | 90 | 10 | 55 | 50,000 | 1.25 |

Note: This data is compiled from typical results found in the literature for ATRP of styrene and methyl methacrylate from multifunctional initiators and serves as an illustrative example.[2][6][7] Actual results may vary depending on specific reaction conditions.

Application Notes

-

Causality Behind Experimental Choices:

-

Initiator: Tris(4-(bromomethyl)phenyl)amine is chosen for its trifunctionality, leading to a three-arm star polymer, and the inherent properties of the triphenylamine core.

-

Catalyst/Ligand System: The CuBr/PMDETA system is a common and effective catalyst for the ATRP of a wide range of monomers. The ligand solubilizes the copper salt and tunes its redox potential for optimal polymerization control.

-

Solvent: Solvents like anisole or toluene are used to ensure the homogeneity of the reaction mixture.

-

Temperature: The reaction temperature is a critical parameter that influences the rate of polymerization and the equilibrium constant of the ATRP process. Higher temperatures generally lead to faster polymerization but may also increase the likelihood of side reactions.

-

-

Self-Validating System and Troubleshooting:

-

Kinetics: A successful ATRP should exhibit first-order kinetics with respect to the monomer concentration. A linear relationship between ln([M]₀/[M]) and time is indicative of a constant number of propagating radicals.

-

Molecular Weight Evolution: The number-average molecular weight (Mn) should increase linearly with monomer conversion, and the polydispersity index (PDI) should remain low (typically < 1.5).

-

Troubleshooting High PDI: A high PDI can result from slow initiation, impurities that terminate the polymerization, or an inappropriate catalyst/ligand ratio. Ensure all reagents are pure and the system is thoroughly deoxygenated.

-

Troubleshooting Low Initiator Efficiency: If the experimental molecular weight is significantly higher than the theoretical value, it may indicate incomplete initiation. This can sometimes be addressed by using a more active catalyst system or adjusting the reaction temperature.

-

-

Potential Applications:

-

Organic Electronics: The triphenylamine core provides hole-transporting properties, making these star polymers suitable for use in the active layers of OLEDs and OPVs.[8]

-

Drug Delivery: The well-defined structure and high number of chain-end functionalities allow for the attachment of drug molecules, targeting ligands, and imaging agents for advanced drug delivery systems.

-

Nanoreactors: Amphiphilic star block copolymers can self-assemble into micelles with a core-shell structure, which can serve as nanoreactors for catalysis or encapsulation of guest molecules.

-

Coatings and Additives: The unique rheological properties of star polymers can be exploited in the formulation of high-performance coatings, lubricants, and viscosity modifiers.

-

References

-

Storey, R. F., Chisholm, B. J., & Lee, Y. (1993). Synthesis and Characterization of Linear and Three-Arm Star Radial Poly(styrene-b-isobutylene-b-styrene) Block Copolymers Using Blocked Dicumyl Chloride or Tricumyl Chloride/TiCl4/Pyridine Initiating System. Polymer. [Link]

-

Wang, J. S., & Matyjaszewski, K. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

-

Fujimoto, T., Zhang, H., Kazama, T., Isono, Y., Hasegawa, H., & Hashimoto, T. (1992). Preparation and characterization of novel star-shaped copolymers having three different branches. Polymer, 33(10), 2208-2213. [Link]

-

Wang, J. L., & Matyjaszewski, K. (1998). Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Macromolecules, 31(5), 1527-1534. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Storey, R. F., & Kana, K. R. (2006). Synthesis and Morphological Characterization of Linear and Miktoarm Star Poly(solketal methacrylate)-block-Polystyrene Copolymer. Macromolecules, 39(23), 7951-7961. [Link]

-

Ullah, M. W., Haraguchi, N., Ali, M. A., Alam, M. R., & Chowdhury, S. I. (2022). Effects of catalyst, ligand, solvent, and initiator on ATRP of styrene. Des. Monomers Polym., 25(1), 235-246. [Link]

-

Khan, M. A., & Singh, S. (2017). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Chem Sci Trans, 6(1), 8-12. [Link]

-

Li, M., & Matyjaszewski, K. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1264. [Link]

-

Lobert, M., & Ritter, H. (2000). eATRP of methyl methacrylate (MMA) in DMF/monomer (50/50, V/V) + 0.1 M... Macromolecular Chemistry and Physics, 201(12), 1341-1347. [Link]

-

Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2000). New Polymer Chain Architecture: Synthesis and Characterization of Star Polymers with Comb Polystyrene Branches. Macromolecules, 33(20), 7372-7380. [Link]

-

Coca, S., & Matyjaszewski, K. (1997). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics, 198(11), 3593-3603. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Gao, H., & Matyjaszewski, K. (2007). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition−Fragmentation Chain Transfer. Macromolecules, 40(26), 9353-9360. [Link]

-

Shiravand, A., & Ahmad, I. (2018). A Novel Initiator of [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoateas in Atom Transfer Radical Polymerization of Styrene and Methyl Methacrylate. Journal of Ultrafine Grained and Nanostructured Materials, 51(1), 1-8. [Link]

-

Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

-

Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides?[Link]

-

Furman Chemistry 120. (2009, October 18). Free Radical Reaction With NBS as the Initiator. [Link]

-

Mallegol, T., Gmouh, S., Meziane, M. A. A., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771-1774. [Link]

- Google Patents. (n.d.). CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of Tris(4-(bromomethyl)phenyl)amine via Radical Bromination: An Application Note

Abstract

This application note provides a comprehensive protocol for the synthesis of Tris(4-(bromomethyl)phenyl)amine, a crucial tripodal building block in materials science and supramolecular chemistry. The synthesis is achieved through a free-radical bromination of the precursor, Tris(4-methylphenyl)amine, utilizing N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product.

Introduction

Tris(4-(bromomethyl)phenyl)amine is a versatile C₃-symmetric molecule widely employed as a core structure for the synthesis of star-shaped polymers, dendrimers, and functional materials for organic electronics. Its three reactive benzylic bromide moieties provide ideal anchor points for subsequent nucleophilic substitution reactions, allowing for the construction of complex, well-defined molecular architectures. The most common and effective method for its synthesis is the Wohl-Ziegler reaction, a selective free-radical bromination of the benzylic C-H bonds of the methyl groups on the precursor, Tris(4-methylphenyl)amine.[1][2] This method is favored for its high selectivity for the benzylic position over other potential reaction sites.[3]

The Wohl-Ziegler Reaction: Mechanism and Rationale

The Wohl-Ziegler bromination proceeds via a radical chain mechanism.[4] The key to its success is the use of N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•) at a consistently low concentration.[5] This low concentration is crucial to suppress competitive and undesirable electrophilic addition of Br₂ to the aromatic rings.[6][7]

The reaction mechanism can be broken down into three main stages:

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, typically Azobisisobutyronitrile (AIBN).[8] Upon heating, AIBN expels nitrogen gas (N₂) to generate two 2-cyano-2-propyl radicals.[9][10] These radicals then abstract a bromine atom from NBS or trace amounts of Br₂ to generate the bromine radical (Br•) that starts the chain reaction.

-

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of Tris(4-methylphenyl)amine. This step is highly favorable because the resulting benzylic radical is stabilized by resonance with the adjacent phenyl ring.[11] In the second step, this benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, Tris(4-(bromomethyl)phenyl)amine, and a new bromine radical, which continues the chain.[5][11]

-

Termination: The reaction is terminated when two radicals combine, or through other radical quenching pathways.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Tris(4-methylphenyl)amine | C₂₁H₂₁N | 287.40 | 5.00 g | 17.4 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.28 g | 52.2 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.286 g | 1.74 |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 250 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Hexanes | C₆H₁₄ | - | As needed | - |

Note on Reagents:

-

N-Bromosuccinimide should be recrystallized from water if it appears yellow, though crude NBS often gives better yields in this reaction.[12]

-

Safety Precaution: Carbon tetrachloride is a known carcinogen and ozone-depleting substance.[1] All operations must be conducted in a certified chemical fume hood. Consider using a less toxic alternative solvent like trifluorotoluene if available and validated for this reaction.[1]

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas (Nitrogen or Argon) supply

-

Buchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

-

Dissolving Starting Material: To the flask, add Tris(4-methylphenyl)amine (5.00 g, 17.4 mmol) and anhydrous carbon tetrachloride (250 mL). Stir the mixture until the starting material is fully dissolved.

-

Addition of Reagents: Add N-Bromosuccinimide (9.28 g, 52.2 mmol, 3.0 equivalents) and a catalytic amount of AIBN (0.286 g, 1.74 mmol, 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by observing the progress of the reaction; NBS is denser than CCl₄ and will sink, while the succinimide byproduct is less dense and will float.[1] The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC or the consumption of NBS), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a Buchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold CCl₄ or dichloromethane.

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine) and then with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a solid crude product.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the purified white crystals by vacuum filtration.

Characterization

The identity and purity of the synthesized Tris(4-(bromomethyl)phenyl)amine (MW: 524.09 g/mol ) should be confirmed by standard analytical techniques.[13][14]

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 100 MHz): Expected peaks in the aromatic region (120-150 ppm) and a characteristic peak for the benzylic carbon at δ ≈ 32-34 ppm.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing three bromine atoms (m/z, m/z+2, m/z+4, m/z+6).

Safety and Handling

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

-

N-Bromosuccinimide (NBS): Is a corrosive solid and an oxidizer.[20] It can cause severe skin burns and eye damage.[17] Avoid inhalation of dust. Keep away from combustible materials.[18]

-

Azobisisobutyronitrile (AIBN): Is a flammable solid and can be explosive upon heating.[9][21] It is toxic if inhaled or swallowed.[22] Store in a cool place away from heat sources.

-

Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a fume hood.

-

Brominated Compounds: The product and intermediates are potential irritants and lachrymators. Handle with care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[20][23] All chemical waste should be disposed of according to institutional and local environmental regulations.

References

-

N-Bromosuccinimide - Wikipedia. Available at: [Link]

-

Wohl–Ziegler reaction - Wikipedia. Available at: [Link]

-

N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]

-

Wohl–Ziegler bromination - Grokipedia. Available at: [Link]

-

Chemists' Guide to Wohl-Ziegler Reaction | PDF - Scribd. Available at: [Link]

-

AIBN Overview, Structure & Initiators - Study.com. Available at: [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

-

Azobisisobutyronitrile - Wikipedia. Available at: [Link]

-

Azobisisobutyronitrile (AIBN): A Key Radical Initiator - Foconsci Chemical Industry. Available at: [Link]

-

Radical Allylic Halogenation - Chemistry LibreTexts. Available at: [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Available at: [Link]

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at: [Link]

-

Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method - ResearchGate. Available at: [Link]

-

Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. Available at: [Link]

-

Kinetics of redox mediator tris(4-bromophenyl)amine in acetonitrile and ionic liquid [BMIm][PF6]: Oxidation of benzyl and cyclohexyl alcohols - Ben-Gurion University Research Portal. Available at: [Link]

-

N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC - NIH. Available at: [Link]

-

Radical bromination : r/OrganicChemistry - Reddit. Available at: [Link]

-

Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. Available at: [Link]

-

Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization. Available at: [Link]

-

Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry - ResearchGate. Available at: [Link]

-

Tris(4-bromophenyl)amine | C18H12Br3N | CID 258027 - PubChem. Available at: [Link]

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. suru-chem.com [suru-chem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 9. study.com [study.com]

- 10. fscichem.com [fscichem.com]

- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 13. chemscene.com [chemscene.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. chemscience.com [chemscience.com]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. echemi.com [echemi.com]

- 22. honrel.com [honrel.com]

- 23. dept.harpercollege.edu [dept.harpercollege.edu]

Precision Solvent Selection for Benzylic Bromide Coupling: A Strategic Guide

Abstract

Benzylic bromides are versatile but volatile electrophiles in organic synthesis, serving as critical linkers in drug discovery. Their dual reactivity—prone to both

Part 1: Mechanistic Grounding & Solvent Strategy

The Benzylic Paradox: vs.

Benzylic bromides possess a unique electronic structure where the adjacent

-

Primary Benzylic Bromides: Predominantly follow

pathways.-

Solvent Requirement:Polar Aprotic . These solvents (Acetone, MeCN, DMF) solvate the cation of the nucleophilic salt (e.g.,

,

-

-

Secondary/Tertiary Benzylic Bromides: Highly susceptible to

.-

Risk:[1] In polar protic solvents (MeOH,

), ionization occurs rapidly, leading to racemization or solvolysis (reaction with the solvent). -

Strategy: To enforce substitution with inversion (if chiral) or prevent solvolysis, strictly anhydrous Polar Aprotic or Non-polar solvents are required.

-

Solvent Classes and Selection Matrix

| Solvent Class | Examples | Polarity ( | Green Rating | Application Best Fit | Mechanistic Insight |

| Polar Aprotic (High) | DMF, DMSO, NMP | High (36-47) | 🔴 Red (Hazardous) | Difficult | Maximizes nucleophile strength; difficult to remove. |

| Polar Aprotic (Med) | Acetonitrile (MeCN), Acetone | Med (21-37) | 🟢 Green/Yellow | Standard | Good balance of solubility and ease of workup (volatile). |

| Ethereal | THF, 2-MeTHF, CPME | Low (7-8) | 🟢 Green (CPME) | Suzuki/Heck Cross-Couplings | Low polarity suppresses ionization ( |

| Chlorinated | DCM, DCE | Low (8-10) | 🔴 Red (Banned) | Radical Bromination | Phase out due to toxicity; replace with MeCN or EtOAc where possible. |

Decision Tree: Selecting the Right Solvent

Figure 1: Strategic decision tree for solvent selection based on reaction mechanism and substrate sterics.

Part 2: Experimental Protocols

Protocol A: Green N-Alkylation (Replacing DMF)

Objective: Alkylation of a secondary amine with a primary benzylic bromide. Rationale: Traditionally performed in DMF. This protocol uses Acetonitrile (MeCN) or Acetone , which allow for easier workup (evaporation vs. aqueous extraction) and are "greener."

Materials:

-

Secondary Amine (1.1 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Anhydrous Acetonitrile (MeCN)

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to RT under

. -

Dissolution: Add the amine and benzylic bromide. Dissolve in MeCN (0.2 M concentration).

-

Note: If the benzyl bromide is a potent lachrymator, add it last as a solution via syringe.

-

-

Activation: Add powdered

. -

Reaction: Stir at reflux (82°C) for MeCN or 50°C for Acetone. Monitor by TLC.[2][4]

-

Endpoint: Disappearance of benzyl bromide (high

) and appearance of product (lower

-

-

Workup (The "Green" Advantage):

-

Cool to RT. Filter off the solid salts (

, Excess Base) through a celite pad. -

Concentrate the filtrate in vacuo.[4]

-

Result: Crude material is often pure enough for the next step, avoiding the difficult water/DMF extraction.

-

Protocol B: Optimized Suzuki-Miyaura Coupling

Objective: Coupling benzyl bromide with an aryl boronic acid. Challenge: Benzyl halides are prone to homocoupling (forming Bibenzyl) and protodeboronation . Solution: Use CPME (Cyclopentyl Methyl Ether) . Its low water miscibility and steric bulk minimize side reactions compared to THF/Dioxane.

Materials:

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv) dissolved in minimal -

Solvent: CPME (Cyclopentyl Methyl Ether).[5]

Workflow:

-

Degassing: Sparge the CPME and aqueous base separately with Argon for 15 mins. Oxygen is the enemy of Pd(0).

-

Assembly: In a reaction vial, combine Benzyl Bromide, Boronic Acid, and Pd catalyst.

-

Solvent Addition: Add degassed CPME (0.25 M) and the aqueous base solution (ratio CPME:Water = 4:1).

-

Reaction: Seal and heat to 90°C for 4-12 hours.

-

Visual Check: The reaction should turn black (active Pd) but remain biphasic.

-

-

Scavenging (Optional): If homocoupling is observed, add a scavenger resin (e.g., thiourea silica) to remove active Pd before workup.

Experimental Workflow Diagram

Figure 2: Generalized experimental workflow for benzylic bromide coupling reactions.

Part 3: Troubleshooting & Safety

Handling Lachrymators

Benzyl bromides are potent lachrymators (tear gas agents).

-

Engineering Control: Always handle in a functioning fume hood.

-

Decontamination: Keep a beaker of 10% aqueous Triethylamine or Ethanolic KOH nearby. If a spill occurs, these solutions rapidly degrade the benzyl bromide into non-volatile salts/ethers.

-

Glassware: Rinse all glassware with the decontamination solution before removing it from the hood for cleaning.

Common Failure Modes

| Issue | Cause | Solution |

| Homocoupling (Bibenzyl) | Slow transmetallation; Pd aggregation. | Switch solvent to CPME ; Lower catalyst loading; Slow addition of benzyl bromide. |

| Hydrolysis (Benzyl Alcohol) | Wet solvent; Hygroscopic base. | Use Anhydrous MeCN ; Store bases ( |

| No Reaction ( | Poor solubility of nucleophile salt. | Add a phase transfer catalyst (18-Crown-6 or TBAI ) if using non-polar solvents. |

| Racemization | Switch to Non-polar solvent (Toluene) or Polar Aprotic (Acetone) at lower temp. |

References

-

Solvent Effects on Nucleophilic Substitution

-

Suzuki-Miyaura Optimization

-

Green Solvent Selection

-

Mechanistic Insights (

vs- Title: 7.5: SN1 vs SN2 - Solvent Effects.

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Iron-Catalyzed Coupling (Alternative)

- Title: Cross-Electrophile Coupling of Benzyl Halides and Disulfides C

- Source: ChemRxiv.

-

URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

Troubleshooting & Optimization

Technical Support Center: Tris(4-(bromomethyl)phenyl)amine Storage & Stability

Topic: Preventing Hydrolysis & Degradation During Storage

CAS: 100693-36-5 | Molecular Formula:

Introduction: The "Active" Threat

You are likely working with Tris(4-(bromomethyl)phenyl)amine (TBPA-MeBr), a critical intermediate for synthesizing Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and dendrimers.

CRITICAL DISTINCTION: Do not confuse this with Tris(4-bromophenyl)amine (aryl bromide). Your compound contains benzyl bromide groups.[2][3] These are highly reactive electrophiles.

The central triphenylamine core is electron-rich. While this property is desired for optoelectronic applications, it acts as a "double-edged sword" during storage. The nitrogen lone pair can donate electron density into the phenyl rings, stabilizing the benzylic carbocation. This makes TBPA-MeBr significantly more prone to

Module 1: The Degradation Mechanism

Understanding the mechanism is the only way to prevent it. Hydrolysis is not just "getting wet"; it is a cascade reaction catalyzed by its own byproducts.

The Hydrolysis Cascade

-

Ionization: Trace moisture solvates the bromide leaving group. The electron-rich nitrogen stabilizes the resulting carbocation (

pathway). -

Nucleophilic Attack: Water attacks the benzylic carbon.

-

Acid Generation: The reaction releases Hydrogen Bromide (HBr).[4]

-

Autocatalysis: HBr protonates the alcohol or other impurities, accelerating further degradation. HBr can also oxidize the amine core, turning the white powder green or blue (radical cation formation).

Figure 1: The self-accelerating hydrolysis and oxidation cycle of electron-rich benzyl bromides.

Module 2: Storage Protocol (The "Zero-Hydrolysis" Standard)

To maintain purity >98% over months, you must break the cycle shown above.

The Physical Barrier System

| Component | Requirement | Scientific Rationale |

| Primary Container | Amber Glass Vial | Blocks UV/Visible light to prevent radical formation (homolysis of C-Br bond). |

| Atmosphere | Argon (Ar) | Ar is heavier than air and blankets the powder better than |

| Sealant | Teflon Tape + Parafilm | Parafilm alone is permeable to organic vapors over time. Teflon provides a chemical seal; Parafilm provides a mechanical seal. |

| Outer Vessel | Desiccator with | Phosphorus pentoxide is a superior desiccant for acidic halides compared to silica gel. |

Thermal Regulation

-

Target Temperature: -20°C (Freezer) .

-

Why? At room temperature, the equilibrium for ionization (Step 1 in mechanism) is accessible. At -20°C, the kinetic energy is insufficient to overcome the activation energy for C-Br bond cleavage.

-

Thawing Protocol: NEVER open a cold vial immediately.

-

Step 1: Remove from freezer.

-

Step 2: Place in a desiccator to warm to Room Temp (RT) (approx. 30-60 mins).

-

Step 3: Open only when condensation on the outer glass has evaporated. Opening cold attracts atmospheric water directly into the powder.

-

Module 3: Troubleshooting & Diagnostics

Use this decision tree to diagnose the state of your reagent.

Figure 2: Rapid diagnostic workflow for assessing TBPA-MeBr integrity.

FAQ: Diagnostic Scenarios

Q1: My sample turned green. Is it ruined?

-

Diagnosis: The "Triphenylamine Green" color indicates the formation of the radical cation (

). This is often triggered by acid (HBr from hydrolysis) or photo-oxidation. -

Solution: If the color is faint, recrystallize (see Module 4). If deep blue/green, the purity is likely compromised beyond simple rescue.

Q2: How do I confirm hydrolysis via NMR?

-

Method: Run

NMR in -

Data Table:

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| Intact ( | ~4.45 - 4.50 ppm | Singlet | Pure Compound |

| Hydrolyzed ( | ~4.65 - 4.75 ppm | Singlet/Broad | Impurity (Benzyl Alcohol) |

| Aldehyde ( | ~9.9 - 10.0 ppm | Singlet | Oxidation Product |

Note: The shift of the alcohol is concentration and pH dependent, but it will appear distinct from the bromide.

Module 4: Rescue Protocol (Purification)

If hydrolysis is detected (<10%), avoid column chromatography. Silica gel is slightly acidic and can promote further hydrolysis of the benzyl bromide on the column.

Preferred Method: Recrystallization

-

Solvent System: Chloroform (

) / Hexane (or Pentane). -

Procedure:

-

Dissolve the crude solid in the minimum amount of warm

(approx. 40°C—do not boil excessively). -

Filter rapidly if there are insoluble particles (polymerized material).

-

Slowly add Hexane until the solution becomes slightly turbid.

-

Store at -20°C overnight.

-

Filter the white precipitate under an inert atmosphere (Schlenk frit is ideal).

-

Dry under high vacuum for at least 4 hours to remove trapped solvent and HBr traces.

-

References

-

Stability of Benzyl Bromides

-

Synthesis and Handling of Triphenylamine Derivatives

-

NMR Characterization Data

- ChemicalBook. "NMR Spectrum of Benzyl Bromide Derivatives." (Standard reference for shift comparison between and ).

-

Mechanistic Insight (

in Triphenylamines):- Jian, H., et al. "Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated... Radical Coupling." PMC (NIH). (Discusses the radical cation stability of the triphenylamine core, explaining the "Green" color change).

Sources

purification and recrystallization solvents for Tris(4-(bromomethyl)phenyl)amine

This guide provides in-depth technical assistance for the purification and recrystallization of Tris(4-(bromomethyl)phenyl)amine, designed for researchers and drug development professionals.